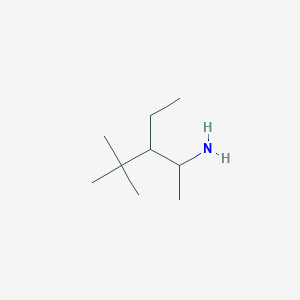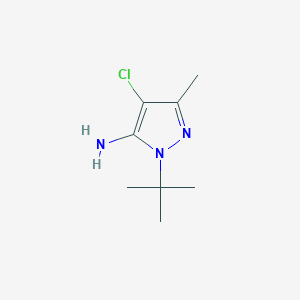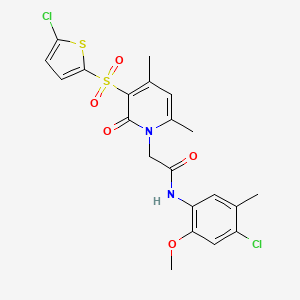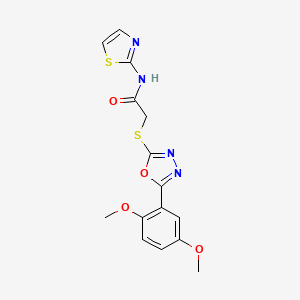![molecular formula C13H13NO4 B2598235 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid CAS No. 136058-68-9](/img/structure/B2598235.png)
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid” is a complex organic molecule. It contains a methoxyphenyl group, an oxazole ring, and an acetic acid group . Methoxyphenylacetic acid is a known compound with the molecular formula C9H10O3 and a molar mass of 166.18 g/mol .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the methoxyphenyl and acetic acid groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), would be a key feature. The methoxyphenyl group would add aromaticity to the molecule, and the acetic acid group would provide a carboxylic acid functional group .Physical and Chemical Properties Analysis
Some physical and chemical properties can be inferred from the compound’s structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .Applications De Recherche Scientifique
Aldose Reductase Inhibition for Visual Impairment Prevention
Research highlights the synthesis and testing of oxazol-4-yl-acetic acids for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications such as cataracts. Compounds in this category have shown potent inhibitory activity, with specific derivatives demonstrating significant effectiveness in preventing cataract development in animal models through topical application. This suggests a promising therapeutic avenue for eye-related diseases associated with diabetes (La Motta et al., 2008).
Antidiabetic Agents
Further studies have expanded on non-thiazolidinedione antidiabetic agents, revealing that certain oxazol-4-yl-acetic acid derivatives exhibit marked glucose and lipid-lowering activities. These compounds, through modulation of peroxisome proliferator-activated receptor (PPAR)-gamma, offer an alternative mechanism for managing diabetes and its lipid metabolism-related complications, indicating a potential for the development of novel antidiabetic medications (Imoto et al., 2003).
Fluorescence Applications in Biomedical Analysis
6-Methoxy-4-quinolone, derived from a similar structural framework, serves as a novel fluorophore with strong fluorescence across a wide pH range, making it suitable for various biomedical analysis applications. This compound's stability and fluorescence properties make it a valuable tool for the development of fluorescent labeling reagents, offering broad utility in analytical chemistry and diagnostic assays (Hirano et al., 2004).
Antimicrobial Evaluation
The synthesis of novel 1,3,4-thiadiazole derivatives of related acetic acids has been explored, with compounds demonstrating significant antimicrobial activities. This research underscores the potential of these derivatives in developing new antimicrobial agents, contributing to the ongoing search for solutions to drug-resistant infections (Noolvi et al., 2016).
Mécanisme D'action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is plausible that, like other similar compounds, it interacts with its targets causing changes in their function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
It is known that similar compounds have diverse biological activities .
Orientations Futures
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its interactions with biological systems. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .
Propriétés
IUPAC Name |
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJCQPKXTTTWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
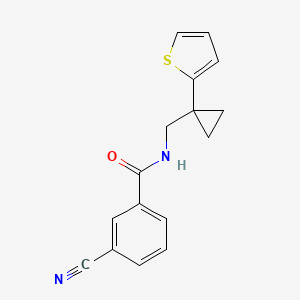
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2598153.png)
![2-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2598154.png)
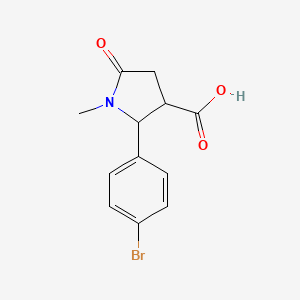

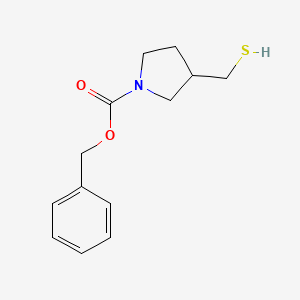
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2598161.png)

![1-[(4-Chlorophenyl)methyl]-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one](/img/structure/B2598163.png)
